

CAS number and molecular structure of ethyl N-phenylcarbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl phenylcarbamate

Cat. No.: B089708

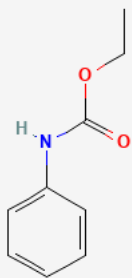
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An In-depth Technical Guide to Ethyl N-Phenylcarbamate

Ethyl N-phenylcarbamate, also known as phenylurethane, is an organic compound with significant applications as a chemical intermediate and a plant growth regulator.^[1] Its carbamate structure is a key feature in many therapeutic agents, making it a compound of interest for researchers in medicinal chemistry and drug development.^{[2][3]} This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and potential applications.

Core Identification and Molecular Structure

- CAS Number: 101-99-5^{[1][4]}
- Molecular Formula: C₉H₁₁NO₂^{[1][4]}
- Molecular Weight: 165.19 g/mol ^{[4][5]}
- IUPAC Name: ethyl N-phenylcarbamate^[5]
- Synonyms: Phenylurethane, Ethyl carbanilate, N-(Ethoxycarbonyl)aniline^{[1][5][6]}
- Canonical SMILES: CCOC(=O)NC1=CC=CC=C1^{[4][5]}
- InChIKey: LBKPGNUOUPQTQKA-UHFFFAOYSA-N^{[5][7]}



Molecular Structure:

Physicochemical Properties

The quantitative physicochemical data for ethyl N-phenylcarbamate are summarized in the table below, providing a basis for its handling, formulation, and analysis.

Property	Value	Reference(s)
Physical Description	White acicular crystals or solid. [5][6]	[5][6]
Melting Point	47-53 °C	[4][5][6]
Boiling Point	237-238 °C	[4][5][6]
Density	1.1064 - 1.136 g/cm ³ at 20 °C	[4][5][6]
Water Solubility	Practically insoluble; 845 mg/L at 25 °C (Estimated).[4][6]	[4][6]
Solubility	Soluble in alcohol, ether, and boiling water.[5]	[5]
Vapor Pressure	0.021 - 0.0434 mmHg at 25 °C	[1][4][6]
LogP (Octanol-Water)	2.3 - 2.328	[4][5]
Flash Point	79.2 °C	[4]
Refractive Index	1.5375	[4][6]
Henry's Law Constant	2.9 x 10 ⁻⁸ atm-cu m/mole at 25 °C (Estimated).[5][6]	[5][6]

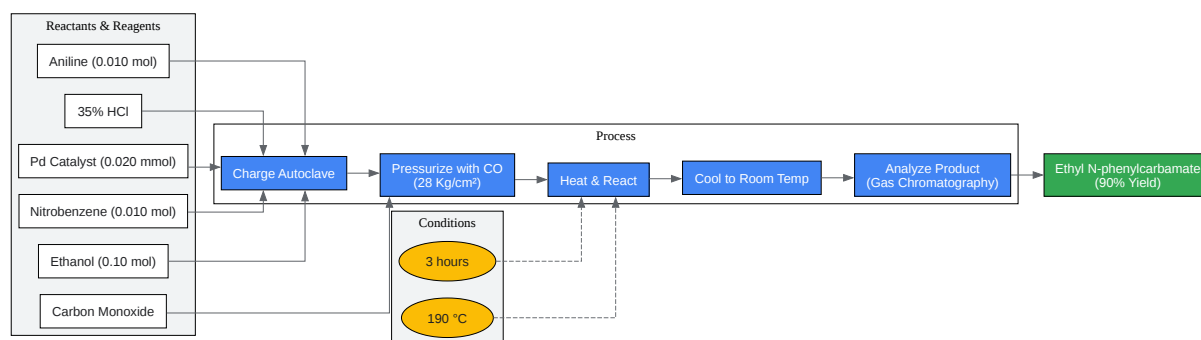
Experimental Protocols

The synthesis of ethyl N-phenylcarbamate can be achieved through various chemical routes. Below are detailed methodologies for key synthesis experiments.

Protocol 1: Synthesis from Aniline and Carbon Monoxide

This protocol describes a high-yield synthesis via the carbonylation of aniline in the presence of ethanol and nitrobenzene.

Workflow Diagram:



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Caption: Synthesis workflow for Ethyl N-phenylcarbamate.

Methodology:

- A 100 ml stainless steel autoclave is charged with the palladium catalyst (61.9 mg, 0.020 mmol), aniline (0.931 g, 0.010 mol), nitrobenzene (1.23 g, 0.010 mol), ethanol (4.61 g, 0.10 mol), toluene (10.6 g), and 35% hydrochloric acid (0.071 g).[8]
- The system is pressurized with carbon monoxide (CO) gas up to 28 Kg/cm² at room temperature without prior air purging.[8]
- The reaction mixture is heated to 190 °C and maintained for 3 hours.[8]
- After the reaction period, the autoclave is cooled to room temperature, and the internal pressure is returned to atmospheric pressure.[8]
- The reaction product is analyzed by gas chromatography, yielding ethyl N-phenylcarbamate at a 90% yield.[8]

Protocol 2: Synthesis from Diphenyl Urea and Ethyl Carbamate

This method involves the reaction of N,N'-diphenyl urea with ethyl carbamate in ethanol under pressure.

Methodology:

- A pressure apparatus is charged with 637 g of N,N'-diphenyl urea, 267 g of ethyl carbamate, and 1880 g of approximately 96% ethanol.[9]
- The mixture is heated to 200 °C for 8.5 hours. Ammonia gas produced during the reaction is continuously removed.[9]
- After cooling and venting the apparatus, the reaction mixture is removed and filtered.[9]
- The filtrate is subjected to fractional distillation. Excess ethanol is first distilled off at atmospheric pressure.[9]

- The remaining mixture is then distilled at 0.2 mbar to yield 766 g (77.3% of theoretical yield) of N-phenyl carbamic acid ethyl ester, which solidifies upon cooling.[9]

Protocol 3: Synthesis from Phenylisocyanate

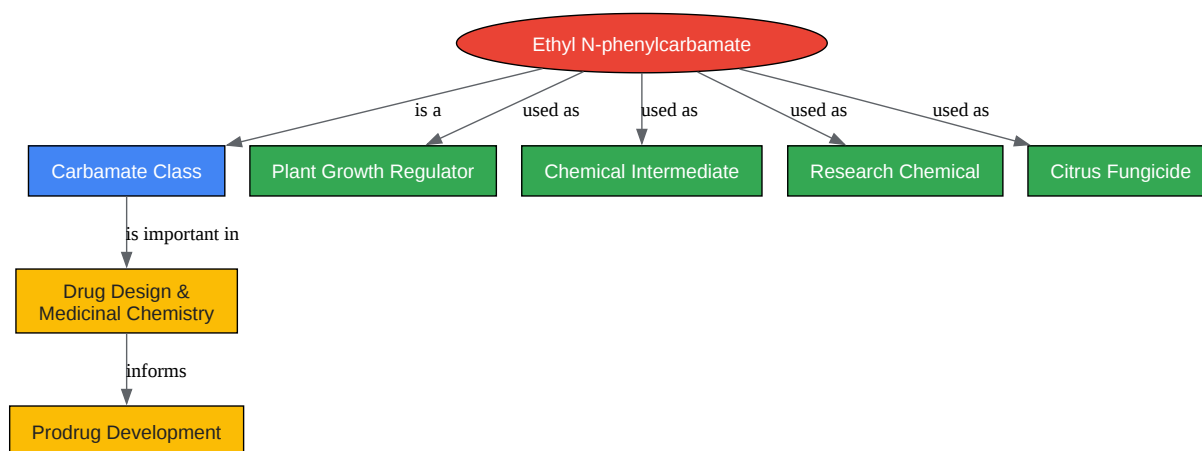
This protocol utilizes a Reformatzky reagent (ethyl zinc bromide acetate) to react with phenylisocyanate.

Methodology:

- Preparation of Reformatzky Reagent: Zinc powder (0.50 g, 7.69 mmol) and tetrahydrofuran (THF, 5 mL) are added to a 50 mL two-neck flask. 1,2-dibromoethane (0.01 mL) is added, and the mixture is heated to a gentle boil, then cooled to room temperature. Trimethylchlorosilane (0.01 mL) is added, and the mixture is stirred for 15 minutes. Ethyl bromoacetate (1.26 g, 7.57 mmol) is added, and the reaction proceeds at 45°C for 10 hours under a nitrogen atmosphere to produce the reagent.[10]
- Synthesis of **Ethyl Phenylcarbamate**: Phenylisocyanate (0.30 g, 2.48 mmol) and THF (5 mL) are added to a separate 50 mL flask. The prepared Reformatzky reagent (2.48 mmol) is added slowly.[10]
- The reaction is maintained at 40 °C for 8 hours under nitrogen protection. The disappearance of raw material is monitored by Thin Layer Chromatography (TLC).[10]
- The reaction is quenched with a saturated ammonium chloride solution (5 mL). The organic phase is extracted with diethyl ether (3 x 40 mL) and dried over anhydrous sodium sulfate. [10]
- The final product is purified by column chromatography, yielding a product with over 99% purity and a total yield exceeding 70%.[10]

Applications and Relevance in Drug Development

Ethyl N-phenylcarbamate belongs to the carbamate class of compounds, which are pivotal in medicinal chemistry. Carbamates serve as key structural motifs in numerous approved drugs and are often used as stable surrogates for peptide bonds.[2][3]



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Caption: Applications and relationships of Ethyl N-phenylcarbamate.

- Plant Growth Regulator: It has been used as a plant growth regulator and herbicide, often known as EPC.[1][5]
- Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules in the pharmaceutical and chemical industries.[1]
- Drug Development: The carbamate moiety is chemically stable and can enhance cell membrane permeability.[2] By modifying the substituents on the nitrogen and oxygen termini, researchers can modulate biological properties, improve stability, and optimize pharmacokinetic profiles.[3] Carbamate derivatives are explored for various therapeutic areas, including as anticonvulsants and in the design of prodrugs to improve the delivery and efficacy of active pharmaceutical ingredients.[3]

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- To cite this document: BenchChem. [CAS number and molecular structure of ethyl N-phenylcarbamate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089708#cas-number-and-molecular-structure-of-ethyl-n-phenylcarbamate>]

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